Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate
Brand Name: Vulcanchem
CAS No.: 68959-00-2
VCID: VC16614071
InChI: InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1
SMILES:
Molecular Formula: C25H21N4NaO4S
Molecular Weight: 496.5 g/mol

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate

CAS No.: 68959-00-2

Cat. No.: VC16614071

Molecular Formula: C25H21N4NaO4S

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate - 68959-00-2

Specification

CAS No. 68959-00-2
Molecular Formula C25H21N4NaO4S
Molecular Weight 496.5 g/mol
IUPAC Name sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate
Standard InChI InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1
Standard InChI Key PHBKXNWUWOCVEI-UHFFFAOYSA-M
Canonical SMILES CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two azo (-N=N-) groups bridging a naphthalene core, a benzenesulfonate moiety, and a substituted phenyl ring (2-ethoxy-5-methylphenyl). This structure grants it high thermal stability and solubility in polar solvents due to the sodium sulfonate group . Key structural parameters include:

PropertyValue
Molecular Weight496.51 g/mol
Exact Mass496.118 g/mol
PSA (Polar Surface Area)124.25 Ų
LogP (Octanol-Water Partition)8.36

The IUPAC name, sodium 3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate, reflects its diazenyl linkages and substituents .

Spectroscopic Characteristics

  • UV-Vis Absorption: Exhibits a λmax\lambda_{\text{max}} near 495 nm, typical of azo chromophores .

  • IR Signatures: Peaks at 1597 cm1^{-1} (C=C aromatic), 1313 cm1^{-1} (C=N), and 1114 cm1^{-1} (S=O) .

  • NMR Data: 1H^1\text{H}-NMR signals for aromatic protons appear between δ 6.8–8.2 ppm, while the ethoxy group resonates at δ 1.4–1.6 ppm (CH3_3) and δ 3.4–3.6 ppm (CH2_2) .

Synthesis and Manufacturing

Diazotization and Coupling

The synthesis follows a two-step azo coupling reaction:

  • Diazotization: 2-Ethoxy-5-methylaniline is treated with NaNO2_2 and HCl at 0–5°C to form the diazonium salt 13.

  • Electrophilic Substitution: The diazonium salt reacts with 1-naphthylamine under alkaline conditions, followed by sulfonation to introduce the benzenesulfonate group .

Key Reaction Parameters:

  • Temperature: 0–5°C for diazotization; 25–30°C for coupling.

  • pH: Maintained at 8–10 using NaOH to stabilize the diazonium intermediate 13.

Industrial-Scale Production

Large-scale manufacturing employs continuous reactors to optimize yield (>85%). Post-synthesis purification involves crystallization from ethanol-water mixtures, achieving >98% purity .

Applications in Industry and Research

Textile and Material Science

  • Dyeing Efficiency: Used in polyamide and wool fabrics due to strong sulfonate-fiber interactions. Achieves color fastness ratings of 4–5 (ISO 105-C06) .

  • Carpet Manufacturing: Incorporated into PA6.6 carpet tiles (e.g., Tarkett’s EcoBase line) for UV resistance and chromatic stability .

Analytical Chemistry

  • Acid-Base Indicators: Derivatives function as pH-sensitive probes, transitioning from yellow (pH 2) to reddish-pink (pH 12) .

  • Chromatographic Standards: Utilized in HPLC method development due to predictable retention times on C18 columns .

Environmental and Health Considerations

Ecotoxicological Profile

  • Persistence: Classified as a Persistent Mobile Organic Contaminant (PMOC) with a half-life >60 days in aquatic systems .

  • Biodegradation: Aeromonas taiwanensis strains degrade 100% of the dye within 48 hours via azoreductase-mediated cleavage .

Regulatory Status

  • EU REACH: Listed as a Substance of Very High Concern (SVHC) due to carcinogenic potential (H351) .

  • Handling Protocols: Requires PPE (gloves, goggles) and adherence to wastewater discharge limits (<1 ppm) .

Recent Advances and Future Directions

Green Synthesis Methods

  • Microwave-Assisted Reactions: Reduce synthesis time by 40% and energy use by 30% compared to conventional methods .

  • Biocatalytic Pathways: Immobilized laccase enzymes enable dye degradation without toxic byproducts .

Functional Materials

  • Photonic Crystals: Self-assembled dye-polymer composites show tunable bandgap properties for optoelectronics .

  • Sensors: Graphene oxide-dye hybrids detect heavy metals (e.g., Pb2+^{2+}) at sub-ppb concentrations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator